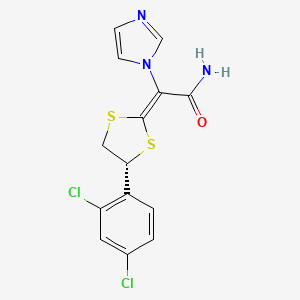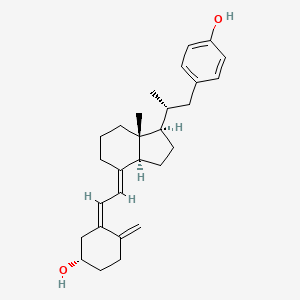
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is a synthetic analog of Vitamin D3. This compound is structurally modified to include a hydroxyphenyl group, which can potentially alter its biological activity and enhance its therapeutic applications. Vitamin D3 and its analogs are crucial for maintaining calcium homeostasis and bone health, and they have been studied for their potential roles in various diseases, including cancer and autoimmune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 typically involves multiple steps, starting from a suitable precursor such as Vitamin D3 itself. The introduction of the hydroxyphenyl group can be achieved through various organic reactions, including Friedel-Crafts acylation or alkylation, followed by reduction and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyphenyl group or other functional groups in the molecule.
Substitution: The aromatic ring of the hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to quinones, while reduction can yield alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, potentially altering the compound’s biological activity.
Applications De Recherche Scientifique
Chemistry: As a synthetic analog of Vitamin D3, it can be used in studies exploring the structure-activity relationships of Vitamin D3 derivatives.
Biology: It can be used to investigate the biological pathways and molecular targets of Vitamin D3 and its analogs.
Medicine: This compound has potential therapeutic applications in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: It can be used in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of dietary supplements.
Mécanisme D'action
The mechanism of action of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 involves its interaction with the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis and bone metabolism. The hydroxyphenyl group may enhance the compound’s binding affinity to the VDR or alter its interaction with co-regulators, leading to changes in gene expression and biological effects. Additionally, this compound may modulate other signaling pathways and molecular targets, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1α,25-Dihydroxy-22-ene-24-oxo-vitamin D3: Another synthetic analog of Vitamin D3 with modifications at the 22 and 24 positions.
1α,25-Dihydroxy-16-ene-23-yne-vitamin D3: A synthetic analog with modifications at the 16 and 23 positions.
1α,25-Dihydroxy-19-nor-vitamin D3: A synthetic analog with a nor modification at the 19 position.
Uniqueness
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is unique due to the presence of the hydroxyphenyl group, which can potentially enhance its biological activity and therapeutic applications. This modification may improve the compound’s stability, bioavailability, and selectivity for the Vitamin D receptor, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C28H38O2 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]phenol |
InChI |
InChI=1S/C28H38O2/c1-19-6-11-25(30)18-23(19)10-9-22-5-4-16-28(3)26(14-15-27(22)28)20(2)17-21-7-12-24(29)13-8-21/h7-10,12-13,20,25-27,29-30H,1,4-6,11,14-18H2,2-3H3/b22-9+,23-10-/t20-,25+,26-,27+,28-/m1/s1 |
Clé InChI |
RBWPNMNZUVNZSK-QSEMJNJYSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


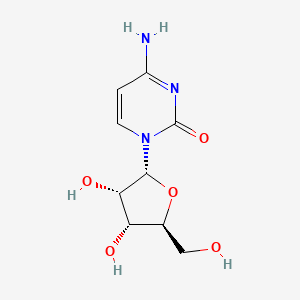
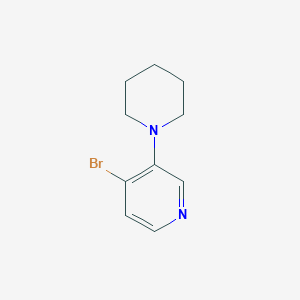
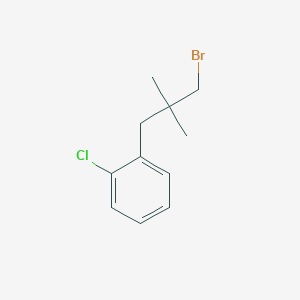

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
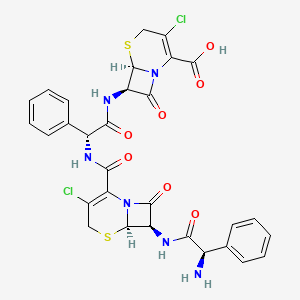
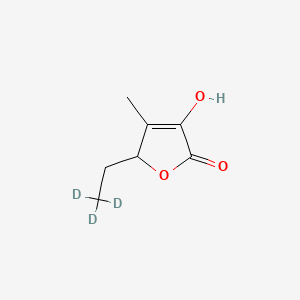
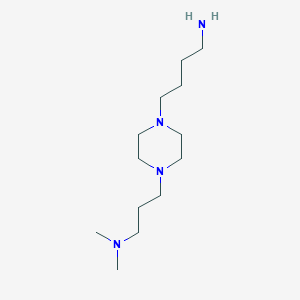
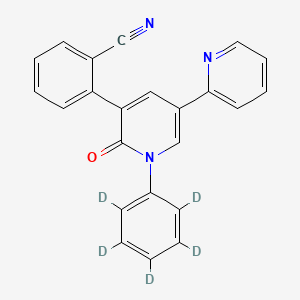

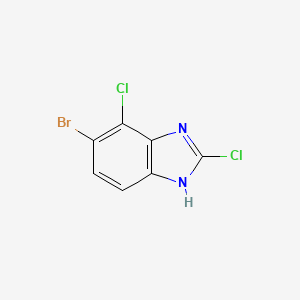
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
